Sodium retinoate
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Overview
Description
Sodium retinoate is a derivative of retinoic acid, a metabolite of vitamin A. It is known for its significant role in dermatology and cosmetic applications due to its ability to influence cell proliferation and differentiation. This compound is often used in topical formulations for its anti-aging and skin-renewing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium retinoate can be synthesized through the esterification of retinoic acid with sodium hydroxide. The reaction typically involves dissolving retinoic acid in an appropriate solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt of retinoic acid. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-pressure homogenization techniques can enhance the stability and reduce the irritation potential of the final product. Encapsulation methods, such as lipid nanoparticle encapsulation, are also employed to improve the transdermal delivery and efficacy of this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium retinoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid.
Reduction: It can be reduced to form retinol.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products:
Oxidation: Retinoic acid
Reduction: Retinol
Substitution: Metal retinoates (e.g., zinc retinoate)
Scientific Research Applications
Sodium retinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: this compound is studied for its role in cell differentiation and proliferation.
Medicine: It is used in the treatment of skin conditions such as acne, psoriasis, and photoaging
Industry: this compound is used in the formulation of cosmetic products for its anti-aging and skin-renewing properties
Mechanism of Action
Sodium retinoate exerts its effects by binding to and activating retinoic acid receptors. These receptors are part of the nuclear receptor superfamily and function as ligand-inducible transcription factors. Upon activation, retinoic acid receptors regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. This mechanism is crucial for its therapeutic effects in dermatology and oncology .
Comparison with Similar Compounds
Retinoic Acid: The active form of vitamin A, used in similar applications but with higher potency and irritation potential.
Retinol: A less potent precursor of retinoic acid, commonly used in over-the-counter skincare products.
Retinyl Palmitate: An ester of retinol, used for its stability and lower irritation potential.
Uniqueness of Sodium Retinoate: this compound offers a balance between efficacy and irritation. It is more stable than retinoic acid and less irritating than retinol, making it suitable for sensitive skin. Its ability to be encapsulated in lipid nanoparticles further enhances its stability and transdermal delivery, making it a unique and valuable compound in both research and industrial applications .
Properties
CAS No. |
13497-05-7 |
---|---|
Molecular Formula |
C20H28NaO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
sodium;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C20H28O2.Na/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);/b9-6+,12-11+,15-8+,16-14+; |
InChI Key |
KHVMYNFOBSUIBX-ABAXVIISSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C.[Na+] |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.[Na] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.[Na] |
Key on ui other cas no. |
13497-05-7 |
Related CAS |
302-79-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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